![molecular formula C16H22N2O5S B3009001 N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide CAS No. 1396877-31-8](/img/structure/B3009001.png)

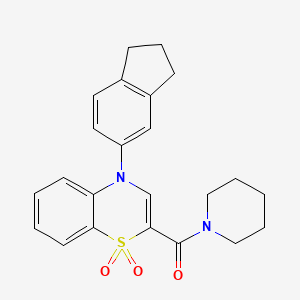

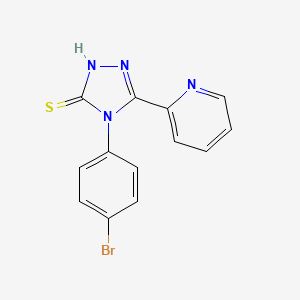

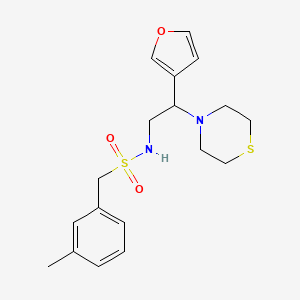

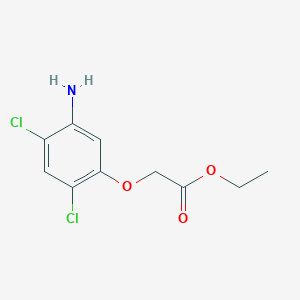

N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

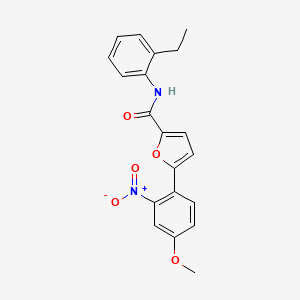

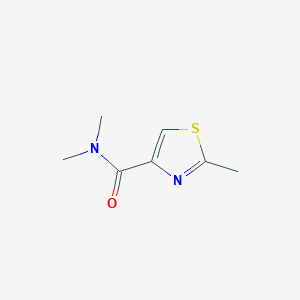

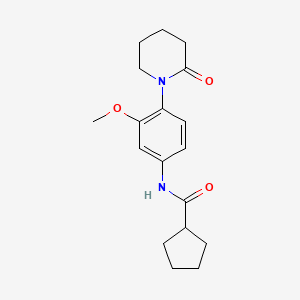

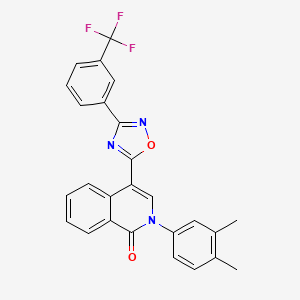

The compound N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a derivative of sulfonamide, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. In the context of the provided papers, similar compounds have been synthesized and evaluated for their biological activities, particularly as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, as well as for their antitumor properties .

Synthesis Analysis

The synthesis of related N-substituted acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions in aqueous media to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. This is followed by substitution at the nitrogen atom with different electrophiles to produce a series of N-substituted derivatives. The reaction typically uses sodium hydride and N,N-Dimethylformamide as the reaction medium .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using various spectroscopic methods such as Infrared Spectroscopy (IR), Electron Impact Mass Spectrometry (EIMS), and Proton Nuclear Magnetic Resonance ((1)H-NMR). These techniques provide detailed information about the functional groups present and the overall molecular framework of the compounds .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives is influenced by the presence of the sulfonyl group and the substituents attached to the nitrogen atom. The electrophilic substitution reactions used in the synthesis indicate that the nitrogen atom in the piperidine ring is reactive and can be modified with various electrophiles to yield a diverse range of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the biological activity assays suggest that these compounds have sufficient stability and appropriate physicochemical characteristics to interact with biological targets. The synthesized compounds have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential as therapeutic agents. Additionally, some derivatives have demonstrated significant antitumor activity with low acute toxicity, which is a desirable property for anticancer drugs .

Relevant Case Studies

The papers provided do not include specific case studies, but they do report on the preliminary biological evaluations of the synthesized compounds. For instance, the antiproliferative tests conducted on the novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have shown improved anticancer activities compared to previous compounds. One derivative, in particular, exhibited potent activity against various cancer cell lines and was able to induce cell cycle arrest and apoptosis in MDA-MB-231 cells, which is a significant finding in the context of cancer treatment .

Wissenschaftliche Forschungsanwendungen

1. Medicinal Chemistry and Drug Design

N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its structural motif, particularly the sulfonamide group. Sulfonamides, as a class, have been integral in various clinically used drugs, ranging from diuretics to antiepileptics. Novel drugs containing this motif continue to show promise, particularly in areas like multi-targeted receptor tyrosine kinase inhibition and COX2 inhibition, relevant in antitumor activity and inflammation control (Carta, Scozzafava, & Supuran, 2012). Moreover, the structural complexity and therapeutic potential of related N-sulfonylamino compounds have been the focus of extensive research, highlighting their importance in treating neurological disorders, cancer, and hypertension (Elgemeie, Azzam, & Elsayed, 2019).

2. Pharmacological Properties and Clinical Implications

Compounds with structural similarities or related functional groups have been studied for their pharmacological properties. For example, N-acetylcysteine, a sulphur-containing amino acid, is known for modulating neurological pathways, including glutamate dysregulation and oxidative stress, hinting at the broad potential of related compounds in managing psychiatric conditions and oxidative stress-related disorders (Ooi, Green, & Pak, 2018). Additionally, modafinil, another compound with an acetamide group, is noted for its neurochemical actions and effects on cognition, suggesting a possible link between the structural features of N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide and cognitive modulation (Minzenberg & Carter, 2008).

3. Environmental and Toxicological Perspectives

The compound's environmental and toxicological relevance can be inferred from studies on related chemicals like acetaminophen, where advanced oxidation processes highlight the need for understanding the biotoxicity and degradation pathways of such compounds. This knowledge is crucial for addressing the environmental impact and ensuring safe therapeutic uses (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-12(19)17-13-4-6-14(7-5-13)24(20,21)18-8-16(9-18)10-22-15(2,3)23-11-16/h4-7H,8-11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMVVGXCFKNCRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)

![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)